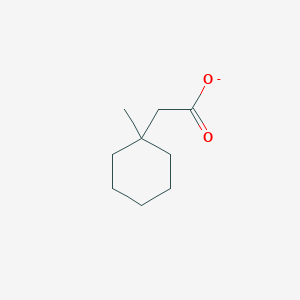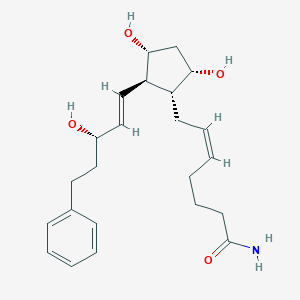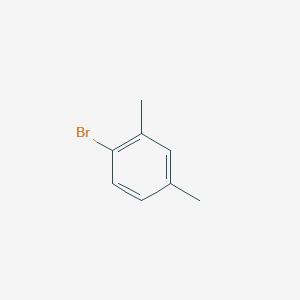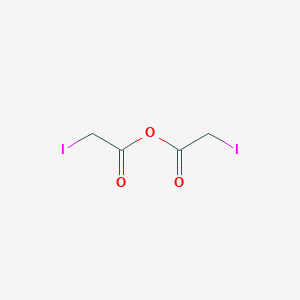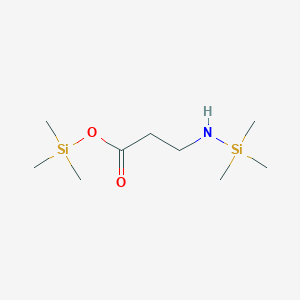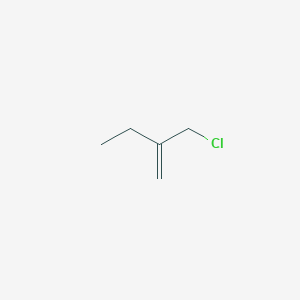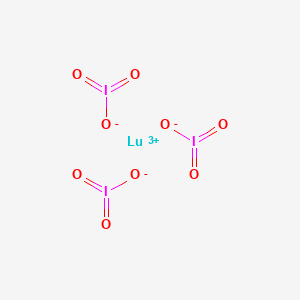
Lutetium triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium triiodate (Lu(IO3)3) is a rare earth metal compound that has been gaining attention in the scientific community due to its unique properties and potential applications. This compound is composed of lutetium, a rare earth metal, and iodate, a compound composed of iodine and oxygen. In
Applications De Recherche Scientifique
Lutetium triiodate has potential applications in a variety of scientific fields. In the field of materials science, lutetium triiodate has been studied for its potential use as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In addition, lutetium triiodate has been studied for its potential use in the production of fuel cells and solar cells due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of lutetium triiodate is not yet fully understood. However, studies have suggested that the compound may act as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a Lewis base. This property may be responsible for the compound's catalytic activity.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of lutetium triiodate. However, studies have suggested that the compound may have low toxicity and may not cause significant harm to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Lutetium triiodate has several advantages for laboratory experiments. It is relatively easy to synthesize, and its unique properties make it a useful catalyst for various reactions. However, there are also limitations to its use. The compound is relatively expensive, and its properties may vary depending on the synthesis method used.
Orientations Futures
There are several future directions for research on lutetium triiodate. One area of interest is the development of new synthesis methods that can produce the compound more efficiently and cost-effectively. In addition, further research is needed to fully understand the mechanism of action of lutetium triiodate and its potential applications in various fields. Finally, studies are needed to determine the long-term effects of the compound on living organisms and the environment.
In conclusion, lutetium triiodate is a compound with unique properties and potential applications in various scientific fields. While there is still much to learn about this compound, its potential for use as a catalyst and in the production of fuel cells and solar cells make it an exciting area of research.
Méthodes De Synthèse
The synthesis of lutetium triiodate can be achieved through a variety of methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. Solid-state reactions involve heating lutetium oxide and iodic acid in a molar ratio of 1:3 at high temperatures, resulting in the formation of lutetium triiodate. Hydrothermal synthesis involves reacting lutetium nitrate and sodium iodate in a molar ratio of 1:3 in an aqueous solution at high temperatures and pressures. Solvothermal synthesis involves dissolving lutetium nitrate and sodium iodate in a solvent, such as ethanol, and heating the solution at high temperatures and pressures. Each method has its advantages and disadvantages, and the choice of method depends on the desired properties of the resulting compound.
Propriétés
Numéro CAS |
15513-87-8 |
|---|---|
Nom du produit |
Lutetium triiodate |
Formule moléculaire |
I3LuO9 |
Poids moléculaire |
699.67 g/mol |
Nom IUPAC |
lutetium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Lu/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clé InChI |
AWQUKXBZSLEACN-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
SMILES canonique |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
Autres numéros CAS |
15513-87-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



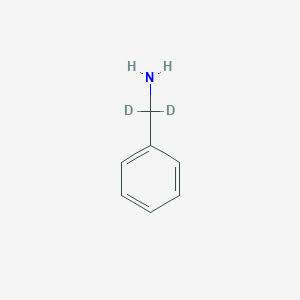
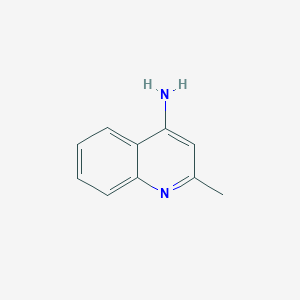
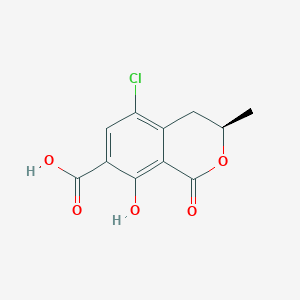
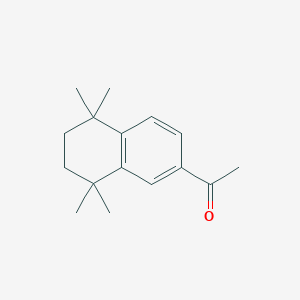
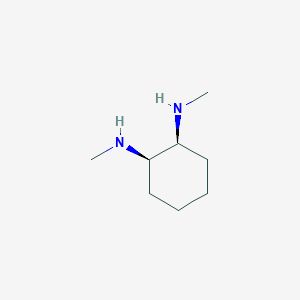
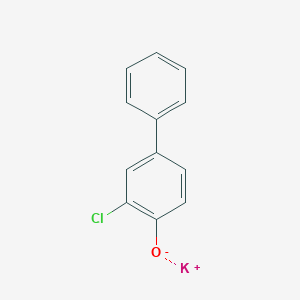
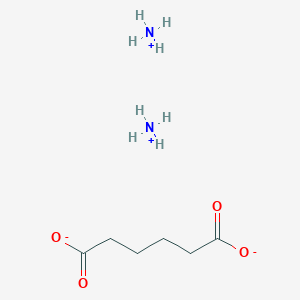
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
